molecular formula C16H14ClNO B2646073 2-(2-Chlorobenzyl)-5-phenyl-2,5-dihydroisoxazole CAS No. 939888-19-4

2-(2-Chlorobenzyl)-5-phenyl-2,5-dihydroisoxazole

Cat. No. B2646073
CAS RN: 939888-19-4
M. Wt: 271.74
InChI Key: VNKZTRGVUTUMSZ-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-5-phenyl-2,5-dihydroisoxazole, also known as 2-chloro-5-phenyl-2,5-dihydroisoxazole (CPDI), is a heterocyclic compound that belongs to the class of isoxazole derivatives. It is an aromatic compound with a molecular formula of C12H10ClNO. CPDI has been studied extensively in the scientific community due to its potential applications in medicinal and pharmaceutical research.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antitumor Properties: A related compound, fluorinated 2-(4-aminophenyl)benzothiazoles, has shown potent cytotoxicity in vitro against certain human breast cancer cell lines but was inactive against others, like prostate, nonmalignant breast, and colon cells. This highlights the potential antitumor applications of similar compounds (Hutchinson et al., 2001).

Chemical Structure and Properties

  • Tautomerism Studies: Research on 5-hydroxyisoxazoles, closely related to the compound , indicates that they exist in different forms depending on the solvent, and have similar acidities to carboxylic acids (Boulton & Katritzky, 1961).

Synthesis Methods

  • High-Temperature Water Synthesis: The synthesis of benzimidazoles, a class related to the compound , in high-temperature water, demonstrates innovative methods that could be applicable to the synthesis of isoxazole derivatives (Dudd et al., 2003).
  • Azo Coupling Methods: The synthesis of phenylazoimidazoles, another related compound class, through azo-coupling methods, offers insights into potential synthetic pathways for isoxazole derivatives (Wendler et al., 2012).

Applications in Material Science

  • Corrosion Inhibition: Quinoxaline derivatives, structurally related to isoxazoles, have been studied as corrosion inhibitors for mild steel, indicating potential applications of isoxazoles in material protection (Saraswat & Yadav, 2020).

Photophysical Properties

  • Benzothiazole-Based AIEgen: A benzothiazole-based AIEgen (aggregation-induced emission luminogen) demonstrated potential for physiological pH sensing, suggesting similar potential applications for isoxazole derivatives in biosensing technologies (Li et al., 2018).

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-5-phenyl-5H-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-15-9-5-4-8-14(15)12-18-11-10-16(19-18)13-6-2-1-3-7-13/h1-11,16H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKZTRGVUTUMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=CN(O2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorobenzyl)-5-phenyl-2,5-dihydroisoxazole

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